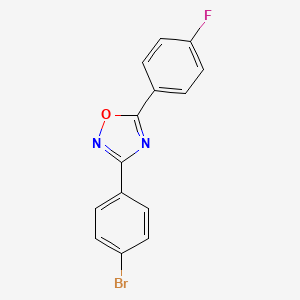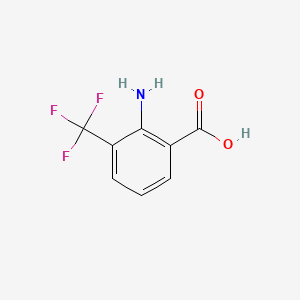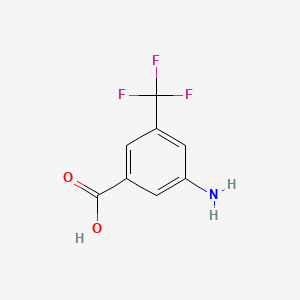
2-氨基-6-氯-3-甲酰基色酮
描述
2-Amino-6-chloro-3-formylchromone is a useful research compound. Its molecular formula is C10H6ClNO3 and its molecular weight is 223.61 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Amino-6-chloro-3-formylchromone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Amino-6-chloro-3-formylchromone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-6-chloro-3-formylchromone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
吡唑并[1,5-a]嘧啶的合成
- 应用:3-甲酰基色酮与 5-氨基-1H-吡唑在乙醇中反应,生成 6-(2-羟基-苯甲酰)吡唑并[1,5-a]嘧啶。此过程在有机化学领域中对于合成复杂的杂环化合物具有重要意义,这些化合物是药物研究和开发中感兴趣的 (Quiroga 等人,2002)。
与羟胺的反应
- 应用:3-取代的色酮(包括 3-甲酰基色酮)与碱性介质中的羟胺的研究导致合成 2-氨基色酮-3-甲酰胺和 3-氨基-4H-色满并[3,4-d]异恶唑-4-酮等化合物。这些反应和所得化合物在药物化学和药物发现中具有潜在应用 (Sosnovskikh 等人,2008)。
振动光谱研究
- 应用:对 2-氨基 6-溴 3-甲酰基色酮进行量子力学研究,提供了对其分子结构和光谱性质的见解。这些研究对于理解此类化合物的物理和化学性质至关重要,这在材料科学和分子工程等各个领域都有益 (Gupta 等人,2012)。
抗利什曼原虫和抗锥虫活性
- 应用:由 3-甲酰基色酮合成的色酮衍生物已显示出有希望的体外抗利什曼原虫和抗锥虫活性。这表明它们在药物化学中作为抗寄生虫剂的潜力 (Galarraga 等人,2016)。
安全和危害
作用机制
Target of Action
The primary targets of 2-Amino-6-chloro-3-formylchromone are still under investigation. It has been found to exhibit cytotoxicity against hl-60 and nalm-6 leukemia cells . This suggests that the compound may interact with cellular targets that are crucial for the survival and proliferation of these cancer cells.
Mode of Action
It is known that the compound interacts with its targets, leading to changes in cellular processes that result in cytotoxicity
Biochemical Pathways
The compound’s cytotoxic effects suggest that it may interfere with pathways essential for cell survival and proliferation
Pharmacokinetics
Its molecular weight (22361 g/mol) and solid form suggest that it may have good bioavailability . More research is needed to fully understand the pharmacokinetic properties of this compound.
Result of Action
The molecular and cellular effects of 2-Amino-6-chloro-3-formylchromone’s action are primarily cytotoxic. It has been found to exhibit cytotoxicity against HL-60 and NALM-6 leukemia cells . This suggests that the compound may induce cell death or inhibit cell proliferation in these cancer cells.
生化分析
Biochemical Properties
2-Amino-6-chloro-3-formylchromone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to form Schiff bases with primary amines, which can further interact with metal ions such as copper and zinc to form complexes . These interactions are crucial as they can influence the compound’s biological activity and potential therapeutic applications.
Cellular Effects
2-Amino-6-chloro-3-formylchromone exhibits notable effects on different types of cells and cellular processes. Studies have shown that it possesses cytotoxic properties, particularly against leukemia cells . It can induce apoptosis by promoting the translocation of cytochrome c from the mitochondria to the cytosol, thereby activating the caspase cascade . Additionally, this compound can influence cell signaling pathways, gene expression, and cellular metabolism, making it a valuable tool in cancer research.
Molecular Mechanism
The molecular mechanism of 2-Amino-6-chloro-3-formylchromone involves its ability to bind to specific biomolecules and modulate their activity. It can act as an enzyme inhibitor or activator, depending on the context. For example, it has been reported to inhibit topoisomerase, an enzyme involved in DNA replication . This inhibition can lead to the accumulation of DNA breaks, ultimately triggering cell death. Furthermore, 2-Amino-6-chloro-3-formylchromone can alter gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-6-chloro-3-formylchromone can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under inert gas conditions but can degrade when exposed to air . Long-term exposure to 2-Amino-6-chloro-3-formylchromone has been associated with sustained cytotoxic effects, particularly in in vitro studies involving cancer cell lines .
Dosage Effects in Animal Models
The effects of 2-Amino-6-chloro-3-formylchromone vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as inhibiting tumor growth. At higher doses, it can cause toxic or adverse effects, including damage to healthy tissues . Determining the optimal dosage is crucial for maximizing its therapeutic potential while minimizing side effects.
Metabolic Pathways
2-Amino-6-chloro-3-formylchromone is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. For instance, it can undergo reduction, oxidation, and conjugation reactions, leading to the formation of various metabolites . These metabolic processes can influence the compound’s bioavailability and overall pharmacokinetic profile.
Transport and Distribution
Within cells and tissues, 2-Amino-6-chloro-3-formylchromone is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution can affect its concentration in different cellular compartments, thereby influencing its biological activity and therapeutic efficacy.
Subcellular Localization
The subcellular localization of 2-Amino-6-chloro-3-formylchromone is essential for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can exert its cytotoxic effects by disrupting mitochondrial function and inducing apoptosis.
属性
IUPAC Name |
2-amino-6-chloro-4-oxochromene-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO3/c11-5-1-2-8-6(3-5)9(14)7(4-13)10(12)15-8/h1-4H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCFVPLUXLQEQJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)C(=C(O2)N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351013 | |
| Record name | 2-Amino-6-chloro-3-formylchromone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68301-77-9 | |
| Record name | 2-Amino-6-chloro-3-formylchromone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-6-chloro-3-formylchromone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Amino-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1269852.png)
![5-(4-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1269854.png)






![4-[(3-Ethylphenyl)amino]-4-oxobutanoic acid](/img/structure/B1269878.png)





